2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide

Description

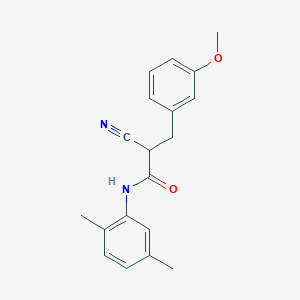

2-Cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide (CAS: 1260998-03-5) is a synthetic amide derivative with a molecular formula of C₁₉H₂₀N₂O₂ and a molecular weight of 308.38 g/mol . The compound features a cyano group at the 2-position of the propanamide backbone, an N-(2,5-dimethylphenyl) substituent, and a 3-methoxyphenyl moiety at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-7-8-14(2)18(9-13)21-19(22)16(12-20)10-15-5-4-6-17(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOKLUAKHUJGBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC(=CC=C2)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethylphenylamine with 3-methoxybenzaldehyde to form an imine intermediate.

Addition of Cyano Group: The imine intermediate is then reacted with a cyanide source, such as potassium cyanide, under basic conditions to introduce the cyano group.

Amidation: Finally, the cyano intermediate undergoes amidation with a suitable amide source to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related propanamide derivatives, focusing on molecular properties, substituent effects, and functional diversity.

Structural and Functional Group Comparisons

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| 2-Cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide (Target) | 2-Cyano, N-(2,5-dimethylphenyl), 3-(3-methoxyphenyl) | C₁₉H₂₀N₂O₂ | 308.38 | Cyano, methoxy, dimethylphenyl |

| 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) | Thiazole, oxadiazole, sulfanyl, N-(2,5-dimethylphenyl) | C₁₇H₁₉N₅O₂S₂ | 389 | Heterocyclic (thiazole/oxadiazole), sulfanyl |

| 2-Cyano-N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide | 4-Hydroxy-3-methoxyphenyl | C₂₀H₂₁N₂O₃ | 337.40 | Hydroxyl, methoxy |

| 2-Cyano-N-(2,5-dimethylphenyl)-3-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl}prop-2-enamide | Triazole, nitro, sulfanyl | C₂₅H₂₃N₅O₃S | 434.48 | Triazole, nitro, conjugated enamide |

Key Observations :

- Electronic Effects: The cyano group in the target compound introduces strong electron-withdrawing character, enhancing electrophilicity compared to analogs with electron-donating groups (e.g., hydroxyl or methoxy) .

- Their molecular weights (375–389 g/mol) exceed the target compound’s 308.38 g/mol, reflecting added heteroatoms .

- Substituent Position : The 3-methoxyphenyl group in the target compound differs from the 4-hydroxy-3-methoxyphenyl analog (), where the hydroxyl group may improve solubility via hydrogen bonding but reduce stability under acidic conditions .

Physicochemical Properties

Key Observations :

- The target compound’s lack of heterocycles or polar groups (e.g., carboxylic acid) likely results in lower solubility than 7c–7f or 3-(2-methoxyphenyl)propanoic acid .

Spectroscopic Data

- IR Spectroscopy: The target compound’s cyano group would show a sharp peak near 2200 cm⁻¹, absent in non-cyano analogs. Methoxy C-O stretches (~1250 cm⁻¹) are common across methoxy-containing compounds .

- NMR: ¹H NMR: Aromatic protons in the 3-methoxyphenyl group (δ 6.7–7.3 ppm) and N-(2,5-dimethylphenyl) methyl groups (δ 2.2–2.5 ppm). ¹³C NMR: Cyano carbon at δ ~115 ppm, distinct from carbonyl carbons in amide analogs (δ ~165–170 ppm) .

Biological Activity

2-Cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide, also known by its CAS number 1260912-64-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 308.38 g/mol. The compound features a cyano group, two aromatic rings, and an amide functional group which are critical for its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, derivatives of benzimidazole and oxadiazole have shown promising results against various cancer cell lines. The presence of electron-donating groups on the aromatic rings has been associated with enhanced cytotoxicity.

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Induces apoptosis |

| Benzimidazole Derivative | A549 (Lung) | 11.75 | Cell cycle arrest at S phase |

| Oxadiazole Derivative | MCF-7 (Breast) | 0.48 | Caspase activation |

Note: TBD = To Be Determined

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Induction of Apoptosis : Similar compounds have been shown to increase early and late apoptotic cell populations in cancer cell lines such as A549 and MCF-7.

- Cell Cycle Arrest : Studies have reported that certain derivatives can cause significant increases in the S phase population of cancer cells, indicating an interruption in normal cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The following points summarize key findings:

- Substituent Effects : Electron-donating groups on the phenyl rings enhance cytotoxicity.

- Positioning of Functional Groups : Variations in the position of substituents can drastically alter biological activity; for instance, moving a methoxy group from para to meta can reduce activity.

- Chain Length and Branching : Modifications to the alkyl chain length or branching can influence the interaction with biological targets.

Case Studies

Recent studies have explored various derivatives and their biological activities:

- A study on related compounds demonstrated that modifications led to increased cytotoxicity against multiple cancer cell lines (e.g., MCF-7, A549).

- Flow cytometry analyses revealed that compounds similar to this compound can induce apoptosis through caspase pathways and affect cell cycle dynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.